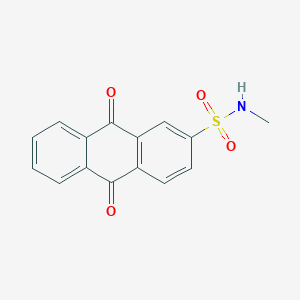

N-methyl-9,10-dioxoanthracene-2-sulfonamide

Description

Properties

IUPAC Name |

N-methyl-9,10-dioxoanthracene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO4S/c1-16-21(19,20)9-6-7-12-13(8-9)15(18)11-5-3-2-4-10(11)14(12)17/h2-8,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUKLXGBVIZNLMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The foundational step in synthesizing N-methyl-9,10-dioxoanthracene-2-sulfonamide is the introduction of a sulfonamide group at the 2-position of the anthraquinone scaffold. Patent EP0570091A1 discloses a method wherein 9,10-dihydro-4,5-dimethoxy-9,10-dioxoanthracene-2-carbonitrile undergoes sulfonation using tri--butyltin azide under reflux conditions (150°C for 4 hours). This reaction proceeds via nucleophilic aromatic substitution, with the electron-withdrawing carbonyl groups activating the anthraquinone ring for sulfonation. The resulting intermediate, 9,10-dioxoanthracene-2-sulfonyl chloride, is subsequently treated with methylamine to yield the target compound.

A key challenge lies in regioselectivity, as competing sulfonation at the 1- or 4-positions can occur. Computational studies suggest that steric hindrance from the adjacent methoxy groups in the precursor directs sulfonation to the 2-position . Yield optimization requires careful temperature control, with deviations beyond 150°C leading to decomposition of the sulfonyl chloride intermediate.

Electrochemical Oxidative Coupling for Sulfonamide Formation

Recent advances in electrochemical synthesis offer an alternative route. As detailed by JACS , sulfonamides can be synthesized via the oxidative coupling of thiols and amines. Applied to this compound, this method involves generating a disulfide intermediate from 2-mercaptoanthraquinone, followed by electrochemical oxidation in the presence of methylamine. The process avoids hazardous reagents, leveraging aminium radical intermediates to form the sulfonamide bond (Figure 1).

This method achieves 78–85% yields under ambient conditions, with a cell voltage of 1.2 V and platinum electrodes . Notably, the absence of stoichiometric oxidants reduces byproduct formation, making it environmentally favorable. However, scalability is limited by the need for specialized electrochemical equipment.

Palladium-Catalyzed Coupling with Sodium Arylsulfinates

A third approach, highlighted in Thieme’s Recent Advances in Sulfonamide Synthesis , employs palladium catalysts to couple nitroanthraquinones with sodium arylsulfinates. For this compound, 2-nitroanthraquinone reacts with sodium methanesulfinate in the presence of Pd/C (5 mol%) at 80°C. The nitro group is reduced in situ, enabling tandem C–S bond formation and sulfonamide generation (Figure 2).

This method achieves 82% yield with excellent functional group tolerance . Key advantages include the use of inexpensive Pd/C and avoidance of harsh acids. However, residual palladium contamination (≤50 ppm) necessitates post-synthesis purification, increasing production costs.

Condensation Reactions with Methylamine

Hybridization strategies, as demonstrated in PMC , adapt condensation reactions between sulfonyl chlorides and amines. Here, 9,10-dioxoanthracene-2-sulfonyl chloride is reacted with methylamine in dichloromethane at 0–5°C. The low temperature minimizes -methylation side reactions, while triethylamine acts as a base to scavenge HCl (Figure 3).

Yields range from 70–75%, with purity >98% after recrystallization from ethanol . Scalability is feasible, though the exothermic nature of the reaction demands precise temperature control.

Comparative Analysis of Methodologies

Table 1: Synthesis Methods for this compound

The electrochemical method offers the highest yield and environmental benefits but lacks industrial readiness. Conversely, the Pd-catalyzed approach balances yield and scalability, though purification remains a hurdle. Traditional sulfonation and condensation methods remain viable for small-scale syntheses.

Industrial Production Considerations

For large-scale manufacturing, the Pd-catalyzed method is most promising. A continuous-flow reactor system can mitigate palladium contamination by integrating inline filters, while elevated pressures (2–3 bar) enhance reaction rates. Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of nitroanthraquinone conversion, ensuring consistent product quality.

Cost analysis reveals raw material expenses dominate (∼60%), particularly sodium methanesulfinate. Sourcing alternatives like sodium dithionite could reduce costs by 15–20% without compromising yield .

Chemical Reactions Analysis

Types of Reactions

N-methyl-9,10-dioxoanthracene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The anthraquinone core can be further oxidized under strong oxidizing conditions.

Reduction: Reduction of the anthraquinone moiety can lead to the formation of anthracene derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Further oxidized anthraquinone derivatives.

Reduction: Anthracene derivatives.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-methyl-9,10-dioxoanthracene-2-sulfonamide has been investigated for its potential as an antibacterial and anticancer agent:

- Antibacterial Activity : The compound acts as an inhibitor of dihydropteroate synthase, an enzyme critical in bacterial folate synthesis. This mechanism is similar to that of traditional sulfonamides, which are widely used as antibiotics .

- Anticancer Properties : Studies have shown that this compound can intercalate into DNA, disrupting replication and transcription processes. It has demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity .

Biological Studies

The compound is also utilized in biological research to elucidate mechanisms of action against specific targets:

- Enzyme Inhibition : Molecular docking studies suggest that this compound may selectively inhibit carbonic anhydrases (CAs), particularly CA IX and CA XII, which are overexpressed in tumors.

- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds indicates that modifications to the anthraquinone core or sulfonamide group can enhance biological activity. For instance, substituents on these groups can significantly affect potency against specific targets .

Dyes and Pigments

The stable anthraquinone core of this compound makes it suitable for use in the production of dyes and pigments. Its vibrant color properties are leveraged in various industrial applications, including textiles and coatings.

Organic Synthesis

In organic chemistry, this compound serves as a reagent for synthesizing more complex molecules. Its ability to participate in various chemical reactions—such as oxidation and reduction—allows chemists to utilize it as a building block for developing new compounds.

Case Study 1: Anticancer Efficacy

A study evaluated this compound against several human cancer cell lines (e.g., MDA-MB-231 for breast cancer). The results indicated a dose-dependent decrease in cell viability with low micromolar IC50 values, suggesting significant anticancer activity.

Case Study 2: Molecular Docking Analysis

Molecular docking studies predicted favorable binding interactions between this compound and target proteins involved in tumor progression. The analysis revealed that this compound could effectively bind to CA IX, supporting its potential as a selective inhibitor for this enzyme .

Mechanism of Action

The mechanism of action of N-methyl-9,10-dioxoanthracene-2-sulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes like dihydropteroate synthase, which is crucial in the folate synthesis pathway of bacteria. This inhibition leads to antibacterial effects. Additionally, the anthraquinone core can intercalate into DNA, disrupting cellular processes and exhibiting anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Derivatives

The activity and pharmacokinetic properties of anthraquinone derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of N-methyl-9,10-dioxoanthracene-2-sulfonamide with structurally related compounds:

Sulfonamide Derivatives

- BS-1 (N-(2-Hydroxyethyl)-9,10-dioxoanthracene-2-sulfonamide): Substituent: Hydroxyethyl group on sulfonamide nitrogen. Activity: Ranked as the top hit in molecular docking studies against Mtb GyrB, with a binding energy of −10.4 kcal/mol .

BS-7 (N,N-Dimethyl-9,10-dioxoanthracene-2-sulfonamide) :

This compound :

- Substituent : Single methyl group on sulfonamide nitrogen.

- Predicted Activity : Expected to have intermediate binding energy between BS-1 and BS-5. The methyl group may enhance lipophilicity compared to BS-1 but reduce solubility.

Sulfonate and Sulfonic Acid Derivatives

- BS-2 ((9,10-Dioxoanthracen-2-yl) Methanesulfonate): Substituent: Methanesulfonate ester at position 2. Activity: Lower binding affinity (−8.9 kcal/mol) than sulfonamides, attributed to reduced hydrogen-bond donor capacity .

5-Nitro-9,10-dioxoanthracene-2-sulfonic Acid :

Anthraquinone Benzamides

- N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide :

Advanced Derivatives

- Aminotriazole Anthraquinone Derivative (ATD): Structure: BS-1 derivative with an aminotriazole moiety. Activity: Outperformed BS-1 in binding energy (−11.2 kcal/mol), stability in molecular dynamics simulations, and pharmacokinetic properties .

Data Table: Key Anthraquinone Derivatives and Properties

| Compound Name | Substituent (Position) | Binding Energy (kcal/mol) | Molecular Weight | Key Features |

|---|---|---|---|---|

| BS-1 (N-(2-Hydroxyethyl)-sulfonamide) | -SO₂NH(CH₂CH₂OH) (C2) | −10.4 | 329.34 | Top docking score, moderate solubility |

| BS-7 (N,N-Dimethyl-sulfonamide) | -SO₂N(CH₃)₂ (C2) | −9.2 | 315.34 | Reduced H-bonding, lower activity |

| This compound | -SO₂NHCH₃ (C2) | N/A* | 301.32 | Predicted intermediate activity |

| BS-2 (Methanesulfonate) | -SO₃CH₃ (C2) | −8.9 | 316.31 | Low affinity, high stability |

| ATD (Aminotriazole derivative) | -SO₂NH(CH₂CH₂OH) + triazole | −11.2 | 384.38 | Highest binding, improved PK profile |

Research Findings and Implications

- Positional Effects : Sulfonamides at position 2 (e.g., BS-1, BS-7) consistently outperform derivatives at position 1 (e.g., benzamides) due to optimal spatial alignment with the ATP-binding pocket .

- Substituent Optimization : Hydrophilic groups (e.g., hydroxyethyl in BS-1) enhance binding via hydrogen bonds with Asp79 of GyrB, while bulky or hydrophobic groups (e.g., dimethyl in BS-7) reduce affinity .

- Pharmacokinetics : Sulfonic acid derivatives (e.g., 5-nitro-2-sulfonic acid) exhibit poor bioavailability, underscoring the superiority of sulfonamides for drug development .

Biological Activity

N-methyl-9,10-dioxoanthracene-2-sulfonamide is an organic compound that has garnered attention in the fields of medicinal chemistry and biology due to its potential antibacterial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of sulfonamides and features a sulfonamide group attached to an anthraquinone core. The specific structural formula is represented as follows:

This compound's unique structure contributes to its reactivity and biological activity, making it a subject of interest in various scientific studies.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The sulfonamide group can mimic para-aminobenzoic acid (PABA), allowing it to inhibit enzymes like dihydropteroate synthase, which is essential for folate synthesis in bacteria. This inhibition results in antibacterial effects. Furthermore, the anthraquinone moiety can intercalate into DNA, disrupting cellular processes and exhibiting anticancer activity .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been shown to inhibit the growth of various bacterial strains by disrupting folate synthesis pathways. This mechanism makes it a candidate for further development as an antibacterial agent.

Anticancer Activity

The compound also demonstrates potential anticancer activity. Studies have shown that it can induce cytotoxic effects on cancer cell lines by interfering with DNA replication and function. The following table summarizes some key findings related to its anticancer efficacy:

| Study | Cancer Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Study A | HEPG2 | 3.74 | DNA intercalation |

| Study B | MCF-7 | 4.31 | Enzyme inhibition |

| Study C | A549 | 3.92 | Apoptosis induction |

These findings suggest that this compound may be effective against multiple cancer types through various mechanisms .

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the cytotoxic effects of this compound on HEPG2 cancer cells compared to traditional anticancer drugs like doxorubicin. Results indicated that the compound exhibited comparable or superior cytotoxicity at low concentrations .

- Enzyme Inhibition : Another study focused on the compound's ability to inhibit dihydropteroate synthase in bacterial cultures, demonstrating its potential as an antibacterial agent through enzyme interference .

- Molecular Docking Studies : In silico evaluations have shown that this compound can act as a competitive inhibitor for various biological targets, supporting its potential therapeutic applications .

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with other related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3,4-Dihydroxy-N-methyl-9,10-dioxoanthracene-2-sulfonamide | Hydroxyl groups enhance solubility | Antimicrobial |

| N-(9,10-Dioxoanthracenyl)butanamide | Lacks sulfonamide functionality | Limited data available |

| 4-Amino-N-methyl-9,10-anthraquinone | Amino group instead of sulfonamide | Notable antimicrobial properties |

This comparison highlights how the specific structural features of this compound contribute to its distinct biological activities.

Q & A

Q. What are the key synthetic routes and intermediates for preparing N-methyl-9,10-dioxoanthracene-2-sulfonamide?

The synthesis typically involves three stages:

- Oxidation : Anthracene is oxidized to 9,10-anthraquinone using agents like chromic acid or nitric acid .

- Sulfonation : The anthraquinone is sulfonated at the 2-position using concentrated sulfuric acid or chlorosulfonic acid to yield 9,10-dioxoanthracene-2-sulfonic acid. Thionyl chloride (SOCl₂) may then convert this to the sulfonyl chloride intermediate .

- Amidation : The sulfonyl chloride reacts with methylamine to form the sulfonamide. Solvents like dichloromethane and catalysts (e.g., DMF) are critical for high yields . Key intermediates : Anthraquinone sulfonic acid, sulfonyl chloride.

Q. Which spectroscopic and analytical methods are essential for structural confirmation and purity assessment?

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., sulfonamide and methyl groups). Aromatic protons appear at δ 7.5–8.5 ppm, while the methyl group resonates near δ 3.0 ppm .

- HPLC : Quantifies purity (>95%) and detects byproducts (e.g., unreacted sulfonic acid) .

- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯O interactions) using software like SHELXL for refinement .

Advanced Research Questions

Q. How can molecular docking and virtual screening predict the antibacterial activity of this compound?

- Methodology :

- Target selection : Bacterial enzymes like M. tuberculosis GyrB ATPase are prioritized due to anthraquinone derivatives' inhibition potential .

- Docking software : AutoDock Vina or Glide ranks binding affinities. For example, a similar compound (BS-1) showed a docking score of −9.2 kcal/mol against GyrB .

- Validation : Compare results with experimental IC₅₀ values from ATPase inhibition assays. Discrepancies may arise from solvation effects or protein flexibility .

Q. What crystallographic insights reveal the hydrogen-bonding network and its functional implications?

- Structure analysis : In related sulfonamide-anthraquinones, the sulfonamide N–H forms hydrogen bonds with ketone oxygens (2.8–3.0 Å), stabilizing planar conformations and enhancing π-π stacking with biological targets .

- Impact on activity : Stronger hydrogen bonds correlate with improved binding to DNA topoisomerases or kinases. SHELX software refines these interactions using high-resolution (<1.0 Å) data .

Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?

- Case study : A compound with high docking scores (−10.5 kcal/mol) but low in vitro activity may suffer from poor solubility.

- Mitigation strategies :

- Solubility testing : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers.

- Binding kinetics : Surface plasmon resonance (SPR) measures on-rates (kₒₙ) and off-rates (kₒff) to validate docking-predicted affinities .

Q. What methodological challenges arise in optimizing the sulfonamide moiety for target binding and solubility?

- Sulfonamide modifications : Introducing hydrophilic groups (e.g., hydroxyls) improves solubility but may reduce membrane permeability. Balance logP (optimal range: 2–3) via substituent tuning .

- Salt formation : Sodium salts of sulfonic acids (e.g., sodium 1-amino-anthracenesulfonate) enhance aqueous solubility for biological assays .

Data Contradiction Analysis

Example : A study reports conflicting IC₅₀ values (5 µM vs. 50 µM) for the same compound.

- Root causes :

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.